Diastereoselectivity in Radical 5-exo-trig Cyclization: PhMe2Si vs. Alkyl Substituents
In the Godineau et al. (2006) formal [2+2+2] radical cascade, allylsilane substrates bearing an allylic PhMe2Si group (entries 2–5 and 7 of Table 1, which include the target compound class) achieved complete 1,2- and 1,5-diastereocontrol with cis/trans ratios of >95:5. In contrast, substrates with an alkyl group in the allylic position (entries 6 and 7) required higher initiator loading and gave lower stereoselectivity [1].
| Evidence Dimension | Cis/trans diastereomeric ratio in lactam product |
|---|---|
| Target Compound Data | >95:5 cis/trans (PhMe2Si-substituted allylsilanes, entries 2-5, 7) |
| Comparator Or Baseline | Alkyl-substituted allylsilanes (entries 6 and 7) – cis/trans ratios not explicitly quantified as separate entries; required 6 equiv Et3B vs. 3 equiv for PhMe2Si substrates |
| Quantified Difference | Complete 1,2- and 1,5-stereocontrol with PhMe2Si vs. diminished control with alkyl substituents; initiator loading reduced by 50% (3 equiv vs. 6 equiv Et3B) |
| Conditions | Et3B-initiated radical cascade with phenyl iodoacetate at −20 °C in CH2Cl2; one-pot lactam formation. |
Why This Matters
For procurement decisions in stereocontrolled synthesis, the PhMe2Si group is essential for achieving >95:5 diastereoselectivity in fused piperidine construction, a benchmark that alkyl-substituted analogs fail to meet.
- [1] Godineau, E., Schäfer, C., & Landais, Y. (2006). A Stereocontrolled Access to Ring-Fused Piperidines through a Formal [2+2+2] Process. Organic Letters, 8(21), 4871–4874. doi:10.1021/ol061914e View Source
